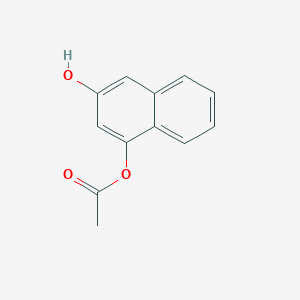

3-Hydroxynaphthalen-1-YL acetate

Description

Significance of Naphthalene (B1677914) Scaffolds in Modern Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a vast array of organic molecules. Its extended π-system and the ability to undergo various chemical transformations make it a versatile scaffold in medicinal chemistry, materials science, and organic synthesis. rsc.orgchemicalbook.comgoogle.com The naphthalene core is present in numerous FDA-approved drugs, highlighting its importance in the development of therapeutics for a range of conditions, including cancer, infectious diseases, and inflammatory disorders. rsc.orgtandfonline.com The rigid structure of the naphthalene ring system provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. rsc.org

Chemical Significance of Hydroxyl and Acetate (B1210297) Functionalities on Aromatic Systems

The introduction of hydroxyl (-OH) and acetate (-OAc) groups onto an aromatic system like naphthalene significantly influences its chemical and physical properties. The hydroxyl group, a hydrogen bond donor and acceptor, can dramatically alter the solubility and electronic properties of the parent molecule. It can also act as a directing group in electrophilic aromatic substitution reactions. wikipedia.org

The acetate group, an ester functionality, is often employed as a protecting group for hydroxyl moieties during multi-step syntheses. tandfonline.com Furthermore, acetate esters can serve as prodrugs, designed to release the active hydroxyl-containing compound upon enzymatic or chemical hydrolysis within a biological system. This strategy can enhance the bioavailability and modulate the release profile of a drug. The presence of both hydroxyl and acetate groups on the same naphthalene scaffold, as in 3-Hydroxynaphthalen-1-YL acetate, presents a molecule with a unique combination of reactivity and potential for further chemical modification.

Overview of Current Research Trajectories for Hydroxynaphthalene Acetates, with a Specific Focus on this compound

Current research into hydroxynaphthalene acetates is often directed towards their potential as intermediates in the synthesis of more complex molecules with valuable biological activities. The selective functionalization of dihydroxynaphthalenes, such as 1,3-dihydroxynaphthalene, to produce monoacetylated derivatives like this compound is a key synthetic challenge. Achieving regioselectivity in such reactions is crucial for accessing specific isomers with desired properties.

While specific research on this compound is not extensively documented in publicly available literature, its synthesis would likely proceed via the selective acetylation of 1,3-dihydroxynaphthalene. This could potentially be achieved by using a stoichiometric amount of an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a suitable base. The differential reactivity of the two hydroxyl groups in 1,3-dihydroxynaphthalene could allow for the preferential formation of the 1-acetoxy isomer.

The resulting compound, this compound, would be a valuable synthetic intermediate. The remaining free hydroxyl group at the 3-position could be further functionalized, for instance, through etherification or esterification, to build more complex molecular architectures. The acetate group at the 1-position could be selectively hydrolyzed to regenerate the hydroxyl group at a later synthetic stage. This differential reactivity makes this compound a versatile building block in organic synthesis.

Chemical Data Table

| Property | Value |

| Compound Name | This compound |

| Synonyms | 1-Acetoxy-3-naphthol, 3-Hydroxy-1-naphthyl acetate |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons on the naphthalene ring, a singlet for the acetate methyl protons, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Carbons of the naphthalene ring, the carbonyl carbon of the acetate group, and the methyl carbon of the acetate group. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl O-H stretch, the ester C=O stretch, and C-O stretches, as well as aromatic C-H and C=C stretches. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxynaphthalen-1-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8(13)15-12-7-10(14)6-9-4-2-3-5-11(9)12/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELGHTFKAAXDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reaction Mechanisms and Chemical Transformations of 3 Hydroxynaphthalen 1 Yl Acetate

Reactivity Profiling of the Acetate (B1210297) Moiety within 3-Hydroxynaphthalen-1-YL Acetate

The acetate group, being an ester, is susceptible to nucleophilic acyl substitution reactions. Its reactivity is a focal point for modifying the compound's properties or for its use as a protecting group in multi-step syntheses.

The hydrolysis of the ester linkage in this compound to yield 1,3-dihydroxynaphthalene and acetic acid can proceed under acidic, basic, or enzymatic conditions. While specific kinetic data for this exact compound is not extensively documented in readily available literature, the principles of ester hydrolysis are well-established, and studies on related naphthyl acetates provide valuable insights.

Table 1: Factors Influencing Naphthyl Acetate Hydrolysis

| Factor | Description | Expected Effect on this compound |

| pH | The reaction is slow at neutral pH and catalyzed by both acid and base. | Increased rate at high and low pH. |

| Temperature | Higher temperatures increase the reaction rate. | Rate of hydrolysis will increase with temperature. |

| Catalysts | Enzymes (e.g., esterases), acids, bases, and micellar agents can catalyze the reaction. nih.govresearchgate.netnih.gov | The presence of catalysts will accelerate hydrolysis. |

This table is based on general principles of ester hydrolysis and studies on analogous naphthyl acetates.

Transesterification is another key reaction of the acetate group, involving the exchange of the acetyl group with another alcohol. This reaction is typically catalyzed by an acid or a base. The process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. This reaction pathway allows for the conversion of this compound into other ester derivatives.

Aminolysis, a related reaction where an amine is the nucleophile, has also been studied for naphthyl acetates. A kinetic study of the aminolysis and hydrolysis of α-naphthyl acetate demonstrated that the reaction rate is influenced by the concentrations of the ester and the amine. acs.orgacs.org This suggests that this compound could similarly react with various amines to form the corresponding N-substituted acetamides and 1,3-dihydroxynaphthalene.

Reactivity of the Phenolic Hydroxyl Group

The free phenolic hydroxyl group at the 3-position is a site of significant reactivity, allowing for a different set of chemical transformations compared to the acetate moiety.

The phenolic hydroxyl group can undergo further esterification with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form a diester. Similarly, etherification can be achieved by reacting it with alkyl halides or other alkylating agents, typically in the presence of a base. The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent in a Williamson ether synthesis-type mechanism. The synthesis of alginate derivatives through esterification with alkyl bromides via an SN2 reaction highlights a similar principle of activating a hydroxyl group for etherification. nih.gov

The selective functionalization of one hydroxyl group over the other in 1,3-dihydroxynaphthalene is a key synthetic challenge. The differential reactivity of the two hydroxyl groups can be exploited to achieve selective mono-functionalization, as seen in the preparation of this compound itself.

The naphthalene (B1677914) ring system, particularly when activated by hydroxyl groups, is susceptible to oxidation. Oxidation of dihydroxynaphthalenes can lead to the formation of naphthoquinones, which are a class of compounds with significant biological and chemical interest. For instance, 1,3-dihydroxynaphthalene can be oxidized in an alkaline solution to yield 2-hydroxy-1,4-naphthoquinone (B1674593). chemicalbook.com The oxidation of various naphthoquinones has been studied, revealing complex reaction pathways that can generate reactive oxygen species. mdpi.com The photooxidation of 1,5-dihydroxynaphthalene (B47172) has also been investigated, demonstrating that under specific conditions, it can be oxidized to juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). rsc.org It is plausible that the phenolic hydroxyl group in this compound could direct oxidation to form similar quinone-type structures, although the presence of the acetate group might influence the reaction's regioselectivity and rate.

Table 2: Potential Oxidation Products from Dihydroxynaphthalene Derivatives

| Starting Material | Oxidizing Agent/Conditions | Major Product |

| 1,3-Dihydroxynaphthalene | Alkaline solution | 2-Hydroxy-1,4-naphthoquinone chemicalbook.com |

| 1,5-Dihydroxynaphthalene | Photooxidation with singlet oxygen sensitizers | Juglone (5-Hydroxy-1,4-naphthoquinone) rsc.org |

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution on the naphthalene ring. However, direct substitution reactions on this compound would need to consider the directing effects of both the hydroxyl and the acetate groups. More commonly, the hydroxyl group itself can be substituted. For example, 1,3-dihydroxynaphthalene reacts with ammonia (B1221849) at elevated temperatures to yield 3-amino-1-naphthol and 1,3-naphthalenediamine, demonstrating the substitution of the hydroxyl group. chemicalbook.com This indicates that the hydroxyl group in this compound could potentially be converted to other functional groups under specific reaction conditions.

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring

The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene (B151609) due to the ability of the second ring to stabilize the intermediate carbocation, known as the arenium ion. The substituents on the this compound molecule, the hydroxyl (-OH) and acetate (-OCOCH3) groups, further modulate this reactivity and direct the position of incoming electrophiles.

The directing effects of substituents in electrophilic aromatic substitution (EAS) determine the position at which the electrophile will attack the aromatic ring. youtube.com This regioselectivity is a critical aspect of synthetic chemistry, as it allows for the controlled synthesis of specific isomers.

The hydroxyl group is a powerful activating group and an ortho, para-director. pressbooks.publibretexts.org This is because the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. pressbooks.publibretexts.org This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. libretexts.org

The acetate group, on the other hand, is a moderately activating group and also an ortho, para-director. pressbooks.pub While the oxygen atom adjacent to the ring has lone pairs that can be donated, the acetyl group is electron-withdrawing, which slightly diminishes the activating effect compared to a hydroxyl group. pressbooks.pub

In this compound, the hydroxyl group is at position 3 and the acetate group is at position 1. The interplay of these two ortho, para-directing groups will determine the final substitution pattern. The powerful activating effect of the hydroxyl group will strongly direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6, though this is on the other ring). The acetate group will direct to its ortho position (C2) and its para position (C5). The C2 and C4 positions are therefore highly activated and are the most likely sites for electrophilic attack. The exact regioselectivity can be influenced by the specific electrophile and reaction conditions, with steric hindrance sometimes favoring the less crowded C4 position. nih.gov

Substituents on an aromatic ring can either increase (activate) or decrease (deactivate) the rate of electrophilic aromatic substitution compared to the unsubstituted ring. youtube.comyoutube.com This is determined by the substituent's ability to donate or withdraw electron density from the ring. masterorganicchemistry.comlibretexts.org

The hydroxyl group is a strong activating group because the resonance effect of its lone pair electrons, which donates electron density to the ring, far outweighs its inductive effect, which withdraws electron density due to the oxygen's electronegativity. masterorganicchemistry.comlibretexts.org This significant increase in electron density makes the naphthalene ring much more nucleophilic and thus more reactive towards electrophiles. libretexts.org

The acetate group is also an activating group, but it is less powerful than the hydroxyl group. pressbooks.pub The lone pairs on the oxygen atom attached to the ring can participate in resonance, donating electron density. However, the adjacent carbonyl group is electron-withdrawing, which counteracts this donation to some extent. masterorganicchemistry.com Therefore, the acetate group is considered a moderately activating group.

The presence of both a strongly activating hydroxyl group and a moderately activating acetate group on the same naphthalene ring system results in a highly activated molecule. This high degree of activation facilitates electrophilic aromatic substitution reactions, often allowing them to proceed under milder conditions than those required for less activated aromatic compounds.

Cyclization Reactions and Heterocycle Formation Involving this compound or Precursors

The functional groups of this compound and its precursors, such as 2-hydroxy-1-naphthaldehyde, are key to the synthesis of a wide variety of heterocyclic compounds. These reactions often involve the initial formation of an intermediate which then undergoes an intramolecular cyclization to form the final heterocyclic ring system.

Chromenone derivatives, which feature a fused benzene and pyran-4-one ring system, can be synthesized from precursors related to this compound. For instance, hydrazine (B178648) derivatives of 3-formylchromone have been synthesized, showcasing the versatility of chromone-based scaffolds for generating diverse heterocyclic structures. nih.gov

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov 2-Hydroxy-1-naphthaldehyde, a precursor to this compound, is a common starting material for the synthesis of Schiff bases. science.govrsc.orgresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. nih.gov These Schiff bases can then be used to create more complex heterocyclic systems. For example, they can be used as ligands to form metal complexes or can undergo further reactions to generate other heterocyclic rings. rsc.orgresearchgate.net

The naphthalene scaffold, particularly when functionalized with hydroxyl and other reactive groups, serves as a versatile platform for the synthesis of a wide range of heterocyclic compounds.

Pyrazolines: These are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Naphthalene-based pyrazoline derivatives can be synthesized through the reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives. orientjchem.org The chalcones themselves are often prepared from acetylnaphthalene precursors. asianpubs.org The synthesis involves a Michael addition followed by an intramolecular cyclization and dehydration. asianpubs.org

Thiazolidinones: These are five-membered heterocyclic rings containing both a sulfur and a nitrogen atom. The synthesis of thiazolidinone derivatives often involves the cyclocondensation of a Schiff base with a compound containing a thiol group, such as thioglycolic acid. connectjournals.comresearchgate.netnih.gov The reaction proceeds through the formation of a hemithioacetal intermediate, which then cyclizes and dehydrates to form the thiazolidinone ring. connectjournals.com

Isoxazoles: These are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The synthesis of isoxazole (B147169) derivatives can be achieved through various methods, including the [3+2] cycloaddition reaction of an alkyne with a nitrile oxide. rsc.orgnih.gov Naphthalene-containing isoxazoles have been synthesized from precursors like 1-(1-hydroxynaphthalen-2-yl)ethanone, which is then converted to a diketone and subsequently cyclized with hydroxylamine (B1172632). researchgate.netijmspr.inresearchgate.net

Diones: Naphthalene-1,4-dione derivatives are another important class of compounds that can be synthesized from naphthalene precursors. researchgate.net These compounds can be modified at various positions to introduce different functional groups, leading to a wide range of derivatives with diverse properties. researchgate.netrsc.orgnih.govnih.gov

The following table summarizes the synthesis of various heterocyclic compounds from naphthalene-based precursors:

| Heterocycle | Precursor(s) | Key Reaction Type(s) |

| Pyrazolines | Naphthalene-based chalcones, Hydrazine derivatives | Michael addition, Cyclization, Dehydration orientjchem.orgasianpubs.org |

| Thiazolidinones | Naphthalene-based Schiff bases, Thioglycolic acid | Cyclocondensation connectjournals.comresearchgate.netnih.gov |

| Isoxazoles | 1-(1-Hydroxynaphthalen-2-yl)ethanone, Hydroxylamine | Diketone formation, Cyclization rsc.orgnih.govresearchgate.netijmspr.inresearchgate.net |

| Diones | Naphthalene derivatives | Oxidation, Substitution researchgate.netrsc.orgnih.govnih.gov |

| Schiff Bases | 2-Hydroxy-1-naphthaldehyde, Primary amines | Condensation nih.govscience.govrsc.orgresearchgate.net |

Iv. Spectroscopic Characterization and Structural Elucidation of 3 Hydroxynaphthalen 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and environment of each atom can be determined.

Proton NMR (¹H NMR) Chemical Shift and Coupling Pattern Analysis

A ¹H NMR spectrum of 3-Hydroxynaphthalen-1-yl acetate (B1210297) would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the acetate group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants (J-values) would reveal the substitution pattern on the naphthalene (B1677914) ring. For instance, protons adjacent to the hydroxyl or acetate groups would experience different electronic effects, leading to variations in their chemical shifts. The coupling patterns (e.g., doublets, triplets, multiplets) would delineate the neighboring relationships between the aromatic protons. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The three protons of the acetate's methyl group would be expected to appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm.

Hypothetical ¹H NMR Data for 3-Hydroxynaphthalen-1-YL Acetate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m | - |

| Hydroxyl-OH | Variable (e.g., 5.0-6.0) | br s | - |

| Acetate-CH₃ | 2.1 - 2.3 | s | - |

Note: This table is predictive and not based on experimental data.

Carbon-13 NMR (¹³C NMR) Chemical Shift Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to observe signals for the ten carbon atoms of the naphthalene ring, the carbonyl carbon of the acetate group, and the methyl carbon of the acetate group. The aromatic carbons would resonate in the range of 110-150 ppm. The carbons directly attached to the electron-withdrawing oxygen atoms (C-1 and C-3) would be shifted further downfield. The carbonyl carbon of the acetate group would appear at a significantly downfield position, typically around 170 ppm. The methyl carbon of the acetate group would be found in the upfield region, usually between 20 and 30 ppm.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthalene C-atoms | 110 - 150 |

| Acetate C=O | ~170 |

| Acetate CH₃ | 20 - 30 |

Note: This table is predictive and not based on experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, helping to trace the proton network within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the acetate group to the naphthalene ring (e.g., correlation from the acetate methyl protons to the carbonyl carbon and to C-1 of the naphthalene ring).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Characteristic Vibrational Frequencies (e.g., C=O stretching, O-H stretching)

The IR spectrum of this compound would be expected to display several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ester group would be prominent, typically appearing in the region of 1735-1750 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group. The C-O stretching vibrations of the ester and phenol (B47542) groups would be observed in the 1000-1300 cm⁻¹ region. Additionally, characteristic peaks for aromatic C-H stretching would be seen above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Hypothetical IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Broad |

| Aromatic C-H Stretch | > 3000 | Medium |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester/Phenol) | 1000 - 1300 | Medium-Strong |

Note: This table is predictive and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-systems. The naphthalene ring system is a strong chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands characteristic of the naphthalene core. The substitution with hydroxyl and acetate groups would influence the position and intensity of these absorption maxima (λ_max) compared to unsubstituted naphthalene. The analysis of these electronic transitions can provide information about the extent of conjugation and the electronic effects of the substituents on the aromatic system.

Determination of Absorption Maxima and Molar Extinction Coefficients

Ultraviolet-visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within a molecule. For compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy ones. The specific wavelengths at which absorption occurs (absorption maxima, λmax) and the efficiency of this absorption (molar extinction coefficient, ε) are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

Table 1: Representative UV-Vis Absorption Data for Aromatic Compounds This table is illustrative and provides a general context for the expected spectroscopic behavior of aromatic compounds. Specific values for this compound would require experimental determination.

| Compound Type | Typical λmax (nm) Range | Typical ε (L mol⁻¹ cm⁻¹) Range |

| Naphthalene | 220 - 320 | 1,000 - 10,000 |

| Substituted Naphthalenes | 230 - 400 | 1,000 - 20,000 |

Investigation of Electronic Transitions (π-π and n-π)**

The absorption bands observed in the UV-Vis spectrum of this compound correspond to specific electronic transitions. The most common transitions for this type of molecule are π → π* and n → π* transitions. wikipedia.org

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Aromatic systems, such as the naphthalene core of the molecule, are rich in π electrons and therefore exhibit strong π → π* transitions. libretexts.org These are typically characterized by high molar extinction coefficients. For benzene (B151609), three aromatic π → π* transitions are observed at 180 nm, 200 nm, and 255 nm. wikipedia.org

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the hydroxyl and acetate groups, is promoted to an antibonding π* orbital of the aromatic ring. libretexts.orgyoutube.com Compared to π → π* transitions, n → π* transitions are generally weaker, meaning they have lower molar extinction coefficients. libretexts.orglibretexts.org

The interplay of these transitions, influenced by the substitution pattern on the naphthalene ring, gives rise to the characteristic UV-Vis spectrum of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight and elemental composition of a compound.

Identification of Molecular Ion Peaks

In a mass spectrometry experiment, a molecule is ionized, often by losing an electron, to form a molecular ion (M+•). The peak corresponding to this ion in the mass spectrum reveals the molecule's nominal molecular weight. For this compound (C₁₂H₁₀O₃), the expected nominal mass would be approximately 202 atomic mass units.

High-Resolution Mass Spectrometry (HRMS) provides a much more precise mass measurement, often to four or more decimal places. algimed.com This high accuracy allows for the unambiguous determination of a compound's elemental composition, as it can distinguish between molecules that have the same nominal mass but different chemical formulas. algimed.com For instance, HRMS could easily differentiate C₁₂H₁₀O₃ from another molecule with a nominal mass of 202 but a different elemental makeup.

Table 2: Theoretical Mass Data for this compound

| Ion Type | Formula | Nominal Mass (amu) | Exact Mass (amu) |

| Molecular Ion [M]⁺• | [C₁₂H₁₀O₃]⁺• | 202 | 202.06299 |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₁O₃]⁺ | 203 | 203.07084 |

| Sodiated Adduct [M+Na]⁺ | [C₁₂H₁₀O₃Na]⁺ | 225 | 225.05278 |

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion in a mass spectrometer is often energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound.

For this compound, key fragmentation pathways would likely involve:

Loss of the acetyl group: A prominent fragmentation would be the cleavage of the ester bond, resulting in the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). This would lead to a significant peak corresponding to the hydroxynaphthalene cation.

Cleavage within the naphthalene ring system: Aromatic rings are relatively stable, but some fragmentation of the naphthalene core can occur, leading to characteristic smaller ions. libretexts.org

Rearrangements: McLafferty rearrangements and other intramolecular reactions can also occur, giving rise to specific fragment ions that are indicative of the compound's structure.

By analyzing the masses of these fragment ions, a detailed picture of the molecule's connectivity can be constructed, thus confirming the identity of this compound.

X-ray Crystallography for Definitive Solid-State Structural Information

X-ray crystallography is a powerful technique that provides the most definitive structural information for crystalline solids. By diffracting a beam of X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

While a specific crystal structure for this compound was not found in the provided search results, analysis of similar naphthalene derivatives reveals key structural features that would be expected. nih.govnih.gov For example, the crystal structure of a related hydroxynaphthyl compound shows a nearly planar naphthalene ring system. nih.gov The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov

An X-ray crystallographic study of this compound would provide precise measurements of:

Bond lengths and angles: Confirming the covalent structure of the molecule.

Torsional angles: Defining the conformation of the molecule, including the orientation of the acetate group relative to the naphthalene ring.

Intermolecular interactions: Revealing how the molecules are arranged in the solid state, including details of any hydrogen bonding and π-π stacking.

V. Computational and Theoretical Chemistry Studies of 3 Hydroxynaphthalen 1 Yl Acetate

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic and molecular structure of compounds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. youtube.com For 3-hydroxynaphthalen-1-yl acetate (B1210297), a DFT approach, such as using the B3LYP hybrid functional with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard for geometry optimization. researchgate.netlibretexts.org This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. openstax.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netopenstax.org A smaller gap generally implies higher reactivity. openstax.org For example, in studies of other organic molecules, a small HOMO-LUMO gap has been correlated with increased polarizability and biological activity. openstax.org Theoretical calculations for naphthalene (B1677914) have shown how substitutions on the ring can alter the HOMO-LUMO gap. pressbooks.pub

Table 1: Hypothetical Frontier Molecular Orbital Data for 3-Hydroxynaphthalen-1-YL Acetate This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

This interactive table would typically be populated with calculated values.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. irjweb.com The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and areas of positive potential, which are prone to nucleophilic attack. doi.org For a molecule like this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen atoms of the hydroxyl and acetate groups, and the electron-deficient regions. irjweb.comdoi.org Studies on similar aromatic compounds have successfully used MEP maps to understand intermolecular interactions and chemical reactivity. oregonstate.edu

Prediction and Validation of Spectroscopic Properties

Computational methods can also predict spectroscopic data, which can then be compared with experimental results for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The chemical shifts of nuclei are highly sensitive to their local electronic environment. irjweb.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of NMR chemical shifts (¹H and ¹³C).

For this compound, these calculated shifts could be compared to experimentally obtained spectra to confirm the molecular structure and the accuracy of the computational model. General trends in ¹H NMR show that protons attached to sp²-hybridized carbons (like those in the naphthalene ring) appear at lower fields than those on sp³-hybridized carbons. Proximity to electronegative oxygen atoms in the hydroxyl and acetate groups would further deshield nearby protons, leading to larger chemical shifts.

Table 2: Hypothetical Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes only, as specific data for this compound is not available.

| Proton | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-2 | Value | Value |

| H-4 | Value | Value |

| H-5 | Value | Value |

| H-6 | Value | Value |

| H-7 | Value | Value |

| H-8 | Value | Value |

| -OH | Value | Value |

| -COCH₃ | Value | Value |

This interactive table would allow for a direct comparison of predicted and measured data.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the acetate group, and various C-H and C-C stretching and bending modes of the naphthalene ring system.

UV-Vis Spectral Simulation and Analysis of Electronic Transitions

The electronic absorption properties of this compound can be elucidated through theoretical calculations, which help in assigning the electronic transitions observed in its experimental UV-Vis spectrum. Time-dependent density functional theory (TD-DFT) is a commonly employed method for simulating UV-Vis spectra of organic molecules. researchgate.netscirp.org This approach can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, such as π → π* or n → π* transitions.

For aromatic compounds like naphthalene derivatives, the UV-Vis spectrum is typically characterized by transitions within the π-electron system. nih.gov In the case of this compound, the electronic transitions are expected to be influenced by the naphthalene core and the hydroxyl and acetate substituents. The hydroxyl group, being an electron-donating group, and the acetate group can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted naphthalene.

A TD-DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the electronic excitations. researchgate.netscirp.org The simulation would likely reveal several key transitions. For instance, the spectrum of related naphthol compounds shows distinct absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions of the naphthalene ring. nih.gov The presence of substituents modifies the energies and intensities of these transitions.

The analysis of the molecular orbitals involved in these transitions, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allows for a detailed understanding of the charge transfer characteristics upon photoexcitation. For this compound, the HOMO is expected to be localized mainly on the naphthalene ring and the oxygen atom of the hydroxyl group, while the LUMO would also be distributed over the aromatic system. The n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the hydroxyl and acetate groups, are also possible but are generally weaker than the π → π* transitions.

A hypothetical table of simulated UV-Vis spectral data for this compound is presented below, illustrating the kind of information that can be obtained from TD-DFT calculations.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 4.10 | 302 | 0.25 | HOMO -> LUMO | π → π |

| 4.55 | 272 | 0.60 | HOMO-1 -> LUMO | π → π |

| 5.20 | 238 | 0.15 | HOMO -> LUMO+1 | π → π |

| 5.50 | 225 | 0.05 | n -> π | n → π* |

Reaction Pathway Analysis and Mechanistic Insights through Computational Modeling

Computational modeling is instrumental in exploring the reaction mechanisms involving this compound, such as its synthesis or hydrolysis. By mapping the potential energy surface of a reaction, key structures like reactants, transition states, intermediates, and products can be identified and their energies calculated. nih.govrsc.org

For instance, the esterification of a hydroxylnaphthalene derivative to form this compound can be studied computationally. Density functional theory (DFT) calculations can be used to model the reaction pathway, comparing different catalytic conditions (e.g., acid-catalyzed vs. base-catalyzed). The calculations can elucidate the structure of the transition states and the corresponding activation energies, providing insights into the reaction kinetics. rsc.org

Similarly, the hydrolysis of the acetate group can be modeled. Such a study would involve calculating the energy profile for the nucleophilic attack of a water molecule on the carbonyl carbon of the acetate group, followed by the departure of the leaving group. escholarship.org These calculations can help in understanding the stability of the ester under different pH conditions.

Mechanistic studies can also shed light on other reactions, such as the electrochemical oxidation of naphthols, where computational modeling can help rationalize the formation of different products. nih.gov For this compound, such studies could predict its behavior in oxidative environments.

Below is a hypothetical data table summarizing the calculated energies for a proposed reaction mechanism, such as the hydrolysis of this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 | Nucleophilic attack of water | +25.5 |

| Intermediate | Tetrahedral intermediate | +10.2 |

| Transition State 2 | Proton transfer | +15.8 |

| Products | 1,3-Dihydroxynaphthalene + Acetic Acid | -5.7 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape and intermolecular interactions. researchgate.net

The acetate group attached to the naphthalene ring has rotational freedom, leading to different possible conformations. MD simulations can explore these conformational possibilities by simulating the motion of the atoms over a period of time, allowing the molecule to sample various low-energy states. nih.gov This is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors.

MD simulations are particularly useful for studying intermolecular interactions. By simulating this compound in a solvent, one can analyze the hydrogen bonding patterns between the hydroxyl group and solvent molecules, as well as other non-covalent interactions. nih.gov If the molecule is studied in a biological context, such as in the active site of an enzyme, MD simulations can reveal the key interactions that stabilize the binding, including hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

The results from MD simulations can be used to calculate various properties, such as the radial distribution function to understand the local environment around specific atoms, and the potential of mean force to quantify the energetics of binding or conformational changes.

A hypothetical data table summarizing the types of intermolecular interactions and their average occurrences from an MD simulation of this compound in water is shown below.

| Interaction Type | Donor Atom (Molecule) | Acceptor Atom (Molecule) | Average Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | O-H (Hydroxyl) | O (Water) | 65 |

| Hydrogen Bond | O (Water) | O-H (Hydroxyl) | 45 |

| Hydrogen Bond | O (Water) | C=O (Acetate) | 30 |

| Hydrophobic Interaction | Naphthalene Ring | Non-polar solvent region | N/A |

Development of Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for Naphthalene Acetate Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. rsc.orgaidic.it For naphthalene acetate derivatives, QSAR and QSPR studies can be valuable for predicting their activities and properties, guiding the design of new compounds with desired characteristics.

In a QSAR study, a set of naphthalene acetate derivatives with known biological activities (e.g., antifungal, anticancer) is used to build a model. researchgate.netnih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). researchgate.netnih.gov Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to find a mathematical relationship between the descriptors and the biological activity. researchgate.net

For example, a QSAR model for the antifungal activity of naphthalene derivatives might show that the activity is correlated with descriptors related to lipophilicity (e.g., logP) and electronic properties (e.g., partial charges on certain atoms). researchgate.net Such a model could then be used to predict the antifungal activity of new, unsynthesized naphthalene acetate derivatives.

Similarly, QSPR models can be developed to predict physicochemical properties like melting point, boiling point, or solubility. ekb.eg These models are useful in chemical engineering and materials science for designing compounds with specific physical characteristics. A QSPR study on naphthalene derivatives might reveal that the melting point is strongly influenced by molecular size and symmetry. researchgate.net

A hypothetical QSAR model for a series of naphthalene derivatives is presented in the table below, showing the type of information that can be derived from such a study.

| Model Type | Predicted Property | Key Descriptors | Correlation Coefficient (R²) | Cross-validated R² (Q²) |

|---|---|---|---|---|

| QSAR | Antifungal Activity (IC₅₀) | logP, HOMO Energy, Surface Area | 0.85 | 0.75 |

| QSPR | Melting Point (°C) | Molecular Weight, Ovality, Dipole Moment | 0.92 | 0.88 |

Vi. Synthesis and Investigation of Derivatives and Analogues of 3 Hydroxynaphthalen 1 Yl Acetate

Modification of the Acetate (B1210297) Moiety: Exploring Variations in the Acyl Group

The acetate group of 3-hydroxynaphthalen-1-yl acetate presents a prime target for chemical modification to modulate the compound's properties. By replacing the acetyl group with different acyl moieties, researchers can influence factors such as solubility, stability, and biological activity. This can be achieved through the reaction of the parent hydroxynaphthalene with various acyl chlorides or anhydrides. nih.gov For instance, introducing longer alkyl chains or aromatic acyl groups can alter the lipophilicity of the molecule.

A study on the derivatization of hydroxyl functional groups highlighted the use of acyl chlorides and organic anhydrides as common reagents for this purpose. nih.govresearchgate.net These reactions are typically straightforward and allow for the introduction of a wide array of acyl groups. The choice of the acylating agent can be guided by the desired properties of the final product. For example, the introduction of a fluorinated acyl group could enhance metabolic stability.

The chemoselective acetylation of hydroxyl groups in complex mixtures has been studied, indicating that the reaction conditions can be tailored to favor the acylation of phenolic hydroxyls over other functional groups. nih.gov This selectivity is crucial when working with more complex derivatives of this compound that may contain other reactive sites.

Functionalization of the Hydroxyl Group: Etherification, Glycosylation, and Further Derivatization

The hydroxyl group on the naphthalene (B1677914) ring is another key site for derivatization, offering opportunities to introduce a variety of functional groups through etherification, glycosylation, and other reactions. researchgate.net These modifications can significantly impact the molecule's polarity, solubility, and potential for intermolecular interactions, such as hydrogen bonding. researchgate.netacs.org

Etherification: This process involves converting the hydroxyl group into an ether linkage (R-O-R'). This can be accomplished through reactions like the Williamson ether synthesis, where the sodium or potassium salt of the hydroxynaphthalene is reacted with an alkyl halide. This modification can increase the lipophilicity and metabolic stability of the compound.

Glycosylation: The attachment of sugar moieties to the hydroxyl group, known as glycosylation, can enhance the water solubility and bioavailability of the parent compound. This is a common strategy in drug discovery to improve pharmacokinetic properties. researchgate.net

Further Derivatization: A wide range of other derivatization reactions can be employed to modify the hydroxyl group. nih.gov For instance, reaction with sulfonyl chlorides can yield sulfonates, while reaction with isocyanates can produce carbamates. These modifications introduce different electronic and steric properties, which can be valuable in structure-activity relationship (SAR) studies. A pre-column derivatization method using p-bromophenacyl bromide has been developed for the quantitative analysis of pharmaceuticals containing phenolic hydroxyl groups, highlighting a practical application of such derivatization. rsc.org

Substitution Pattern Exploration on the Naphthalene Ring System

Introduction of Halogen Substituents

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the naphthalene ring can significantly influence the electronic properties of the molecule due to their inductive and mesomeric effects. For instance, a series of halogenated 1-hydroxynaphthalene-2-carboxanilides were synthesized and evaluated for their biological activities. nih.gov The synthesis of these compounds often involves electrophilic halogenation reactions. In a different study, the synthesis of brominated 1,4-benzoquinones was achieved by reacting 2,3-dimethylhydroquinone (B130011) with bromine in glacial acetic acid. nih.gov This highlights a common method for introducing bromine substituents.

Alkyl and Aryl Substitutions to Modulate Electronic and Steric Effects

The addition of alkyl and aryl groups to the naphthalene ring can modulate both the electronic and steric properties of the molecule. canterbury.ac.nzrsc.orgresearchgate.netcanterbury.ac.nz Alkyl groups are generally electron-donating and can increase the lipophilicity of the compound. Aryl groups, on the other hand, can introduce additional π-systems, potentially leading to new electronic interactions. A three-component synthesis of 1-carbamato-alkyl-2-naphthol derivatives has been reported, showcasing a method for introducing alkyl groups onto a naphthol scaffold. researchgate.net The synthesis of various naphthalene derivatives with lower alkyl or arylalkyl substituents has also been described in a patent. google.com

Incorporation of Nitrogen-containing Groups (e.g., Nitro, Amino, Azo)

The incorporation of nitrogen-containing functional groups such as nitro, amino, and azo groups can dramatically alter the electronic properties and potential for hydrogen bonding of the parent molecule. nih.gov

Nitro Groups: The synthesis of nitro-substituted chalcones and pyrazolines has been reported, where nitration of 2-hydroxy-5-methyl acetophenone (B1666503) was a key step. tsijournals.com Similarly, 1-nitro-2-hydroxynaphthalene can be synthesized by reacting 2-hydroxynaphthalene with nitric acid in acetic acid. prepchem.com

Amino Groups: Amino-substituted naphthalenes are valuable intermediates in the synthesis of various derivatives. researchgate.net A process for preparing amino-substituted 1-amino-8-hydroxy-naphthalene-sulfonic acids has been patented. google.com The synthesis of 4-(4-di substituted amino(phenyl) methyl)1-3-hydroxy naphthalen-2-ol)dizenyl has also been described. ijpsr.com

Azo Groups: Azo compounds, characterized by the -N=N- functional group, are often colored and have found applications as dyes. wikipedia.org Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with a nucleophilic aromatic compound like a naphthol. researchgate.netuobasrah.edu.iqijpsjournal.comresearchgate.net

Investigation of Scaffold Hopping and Isomeric Variations of Hydroxynaphthalene Acetates

Scaffold Hopping: This medicinal chemistry strategy involves replacing the central molecular core of a compound with a different, often isosteric, scaffold to explore new chemical space and potentially discover compounds with improved properties. researchgate.netnih.govnih.gov For instance, the naphthalene core of this compound could be replaced with other bicyclic aromatic systems like quinoline (B57606) or indole (B1671886) to generate novel analogues.

Isomeric Variations: The study of isomeric hydroxynaphthalene acetates is crucial for understanding the impact of substituent positioning on the molecule's properties. The energetic differences between 1-naphthyl acetate and 2-naphthyl acetate have been investigated, revealing that 2-naphthyl acetate is slightly more stable. researchgate.netcsic.es The synthesis of spiropyrans containing a hydroxynaphthalene moiety has shown that these molecules can undergo spontaneous isomerization in polar solvents, highlighting the influence of the hydroxynaphthalene structure on dynamic chemical processes. researchgate.netacs.orgacs.org The synthesis of naphthalenyl acetate through a platinum-catalyzed researchgate.netacademie-sciences.fr-sigmatropic hydrogen shift of propargylic esters demonstrates a method for preparing specific isomers. nih.gov

Elucidation of Structure-Reactivity Relationships in Derivatized Systems

The reactivity of this compound and its derivatives is intrinsically linked to the electronic and steric properties of substituents on the naphthalene ring system. Understanding these structure-reactivity relationships is crucial for tailoring the compound for specific applications, be it in organic synthesis or as a precursor for more complex molecules. The interplay between the hydroxyl and acetate groups, and their interaction with the aromatic core, dictates the molecule's chemical behavior.

The hydrolysis of naphthyl acetates, for instance, is a well-studied reaction that provides insight into the electronic effects of substituents. Studies on the alkaline hydrolysis of substituted phenyl and naphthyl acetates have shown that electron-withdrawing groups generally accelerate the rate of hydrolysis, while electron-donating groups have the opposite effect. chempedia.info This is attributed to the stabilization of the transition state during nucleophilic attack at the acetyl carbonyl carbon.

In the context of this compound, the position of the hydroxyl group at the 3-position is significant. This hydroxyl group can act as an internal nucleophile or its electronic properties can be modulated by derivatization, thereby influencing the reactivity of the acetate group at the 1-position.

Influence of Substituents on the Naphthalene Ring

The introduction of various functional groups onto the naphthalene core of this compound can profoundly alter its reactivity. The nature and position of these substituents can either enhance or diminish the electrophilicity of the acetyl group and the nucleophilicity of the hydroxyl group.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, when present on the naphthalene ring, are expected to increase the rate of nucleophilic substitution reactions at the acetyl group. By withdrawing electron density from the ring, they make the carbonyl carbon of the acetate more electrophilic and susceptible to attack. For example, in a related system of substituted naphthyl acetates, electron-withdrawing substituents were found to facilitate aminolysis through an unassisted nucleophilic substitution pathway. chempedia.info

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R), alkoxy (-OR), and amino (-NR2) groups would likely decrease the reactivity of the acetyl group towards nucleophiles. These groups donate electron density to the naphthalene ring, which in turn reduces the electrophilicity of the carbonyl carbon. However, these groups can enhance the nucleophilicity of the 3-hydroxyl group, making it more reactive in reactions such as etherification or acylation.

Steric Effects

Beyond electronic effects, the steric hindrance imposed by bulky substituents can play a significant role in the reactivity of derivatized systems. A bulky group near the acetate or hydroxyl function can impede the approach of a reagent, thereby slowing down the reaction rate. For instance, while the position of substituents on a phenyl ring attached to a propargylic acetate had a minimal impact on reaction efficiency in one study, sterically more demanding groups like a 2-naphthyl substituent were still tolerated. acs.org This suggests a balance between electronic and steric factors.

Interactive Data Table: Predicted Reactivity of this compound Derivatives

The following table outlines the predicted effects of various substituents on the reactivity of the acetate and hydroxyl groups of this compound. The reactivity is qualitatively described as enhanced, diminished, or largely unaffected based on established principles of organic chemistry.

| Derivative of this compound | Substituent Position | Substituent Type | Predicted Effect on Acetate Reactivity (Nucleophilic Attack) | Predicted Effect on Hydroxyl Reactivity (e.g., Etherification) |

| 4-Nitro-3-hydroxynaphthalen-1-yl acetate | 4 | Electron-Withdrawing | Enhanced | Diminished |

| 2-Methyl-3-hydroxynaphthalen-1-yl acetate | 2 | Electron-Donating | Diminished | Enhanced |

| 6-Bromo-3-hydroxynaphthalen-1-yl acetate | 6 | Electron-Withdrawing | Enhanced | Diminished |

| 4,6-Dimethoxy-3-hydroxynaphthalen-1-yl acetate | 4,6 | Electron-Donating | Diminished | Enhanced |

| 2-tert-Butyl-3-hydroxynaphthalen-1-yl acetate | 2 | Bulky Alkyl (Electron-Donating) | Diminished (Steric & Electronic) | Enhanced (Electronic), Diminished (Steric) |

Structure-Activity Relationship in Analogous Systems

Insights can also be drawn from structure-activity relationship (SAR) studies on related naphthalenic compounds. For example, in a series of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, the nature of the substituent on an attached aryl ring significantly influenced the compound's biological activity as an Mcl-1 inhibitor. nih.gov While the core structure is different, the principle that modifications to substituents on the naphthalene scaffold can fine-tune the molecule's properties is directly applicable. The study highlighted how extending into specific pockets of a target protein with moieties like biphenyl (B1667301) could enhance binding affinity. nih.gov

Similarly, the derivatization of the hydroxyl group in compounds like 1,3-dihydroxyxanthone, which shares a phenolic hydroxyl group, has been shown to significantly impact biological activity. nih.gov The introduction of various alkyl, alkenyl, and alkynyl groups at the C3 hydroxyl position led to a marked increase in acetylcholinesterase inhibitory activity. nih.gov This underscores the potential for modulating the biological and chemical properties of this compound through derivatization of its hydroxyl group.

Vii. Advanced Applications in Chemical Sciences

3-Hydroxynaphthalen-1-YL Acetate (B1210297) as a Versatile Synthetic Intermediate

The reactivity of 3-Hydroxynaphthalen-1-YL acetate makes it a versatile precursor in organic synthesis, offering pathways to more complex molecular architectures and heterocyclic systems. The interplay between the hydroxyl and acetate functionalities on the naphthalene (B1677914) scaffold allows for selective modifications and the introduction of diverse chemical moieties.

Naphthalene derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the general importance of functionalized naphthalenes is well-established. nih.gov For instance, naphthalene-containing compounds are present in numerous natural products and have been utilized in the development of commercial drugs. nih.gov The hydroxyl group of this compound can serve as a handle for ether or ester linkages, while the acetate group can be hydrolyzed to reveal a second hydroxyl group, offering differential reactivity. The aromatic naphthalene core can also undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups and the construction of intricate molecular frameworks.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Ketoxime acetates, a class of compounds related to this compound, have been demonstrated as effective synthons for the construction of pyrroles and isoquinolines. chemicalbook.com This suggests the potential of this compound and its derivatives to act as precursors in the synthesis of novel heterocyclic systems. The presence of reactive sites on the naphthalene ring, combined with the directing effects of the existing substituents, could guide the regioselective formation of fused heterocyclic rings. For example, condensation reactions involving the hydroxyl group and a suitably positioned carbonyl or amino group on a side chain could lead to the formation of furan (B31954) or pyran-fused naphthalenes.

Development of Chemosensors and Molecular Probes

The fluorescent nature of the naphthalene moiety makes it an excellent platform for the development of chemosensors for the detection of various ions. The strategic placement of binding sites on the naphthalene scaffold allows for selective interactions with specific analytes, leading to a measurable change in the fluorescence signal.

Naphthalene-based fluorescent probes have been successfully developed for the selective detection of metal ions such as aluminum (Al³⁺) and copper (Cu²⁺). nih.govnih.govnih.govnih.gov The sensing mechanism typically involves the coordination of the metal ion with heteroatoms (e.g., oxygen, nitrogen) present in the sensor molecule. This interaction can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence emission.

For Al³⁺ sensing , the mechanism often involves the formation of a rigid complex that restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to fluorescence enhancement. nih.govnih.gov For example, a naphthalene-based probe can exhibit selective fluorescence enhancement in the presence of Al³⁺ due to the formation of a stable complex, a phenomenon substantiated by both experimental and computational studies. nih.govnih.gov

For Cu²⁺ sensing , the mechanism is often based on fluorescence quenching. The paramagnetic nature of the Cu²⁺ ion can induce electron or energy transfer processes that quench the fluorescence of the naphthalene fluorophore upon binding. nih.govnih.gov A naphthoquinoline-dione-based probe, for instance, demonstrated selective fluorescence quenching and a visible color change upon interaction with Cu²⁺, with a 1:1 binding stoichiometry confirmed by various spectroscopic techniques. nih.gov

The general principles of these sensing mechanisms are outlined in the table below:

| Metal Ion | Typical Sensing Mechanism | Resulting Signal Change |

| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |

| Cu²⁺ | Photoinduced Electron Transfer (PET) or Energy Transfer | Fluorescence "turn-off" |

The design of chemosensors for anions is a significant area of research due to the important roles of anions in biological and environmental systems. The development of receptors capable of selectively binding and signaling the presence of specific anions is a key objective. mdpi.comchemrxiv.org The interaction between the anion and the sensor is typically governed by hydrogen bonding, electrostatic interactions, or Lewis acid-base interactions.

Naphthalene-based scaffolds can be functionalized with anion recognition moieties, such as urea (B33335) or thiourea (B124793) groups, which can form hydrogen bonds with anions like acetate (CH₃COO⁻). mdpi.com The binding of the anion can perturb the electronic structure of the fluorophore, leading to a change in its photophysical properties. For example, a simple quinizarin-based fluorescent dye has been shown to selectively sense acetate anions through a "turn-off" fluorescence response, accompanied by a distinct visual color change. mdpi.com The binding was found to be reversible, highlighting its potential for practical applications. mdpi.com

Applications in Functional Materials Science

The incorporation of naphthalene-based units into polymers and other materials can impart unique optical and electronic properties. While specific applications of materials derived directly from this compound are not widely reported, the broader class of naphthalene-based materials exhibits significant potential in various fields.

Naphthalene-based polymers have been synthesized and utilized as supports for catalysts in chemical reactions. nih.gov For instance, polymers derived from naphthalene have been employed as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. nih.gov The functional groups on the naphthalene monomer, such as hydroxyl groups, can influence the properties of the resulting polymer, including its porosity and the distribution of the catalytically active sites. nih.gov

Furthermore, naphthalene-functionalized magnetic nanoparticles have been developed for applications in environmental remediation. These materials can be used for the efficient extraction of polycyclic aromatic hydrocarbons (PAHs) from water samples through π-π stacking interactions between the naphthalene units on the nanoparticles and the PAHs.

Design of Photoresponsive Systems and Advanced Chromophores

While direct research on this compound in photoresponsive systems is not extensively documented, the broader class of naphthalene derivatives shows significant promise. Naphthoquinones, which share the core naphthalene structure, are known for their fluorescent properties and have been utilized as dyes and fluorescent labels. researchgate.net For instance, derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) are fluorescent, emitting green light in solution, and are considered for use in electroluminescence devices and as molecular probes for biochemical research. researchgate.net

Furthermore, analogues of Pigment Yellow 101, a compound based on a naphthalazine (B1654230) structure, have been synthesized and studied for their photophysical properties. researchgate.net Quantum chemical investigations confirm that these types of molecules can undergo processes like excited-state intramolecular proton transfer (ESIPT), a key mechanism in many photoresponsive systems. researchgate.net Given that this compound possesses a hydroxyl group capable of proton transfer and an extended π-system from the naphthalene rings, it represents a plausible candidate for future design of novel chromophores and photoresponsive materials.

Integration into Polymeric Matrices for Novel Functional Materials

The integration of naphthalene-based compounds into polymeric matrices is a strategy for creating materials with novel optical or electronic properties. Although specific studies detailing the incorporation of this compound into polymers are limited, the principle is well-established with similar molecules. The inherent fluorescence of many naphthalene derivatives could be imparted to a polymer, creating materials for sensing or light-emitting applications. researchgate.net The potential for this compound to act as a functional dopant or be chemically bonded into a polymer backbone remains an area ripe for exploration.

Research into Potential as Dyes and Pigments

The historical and ongoing use of naphthalene derivatives as dyes and pigments provides a strong basis for considering the potential of this compound in this field. A notable example is lawsone (2-hydroxy-1,4-naphthoquinone), the active component in henna, which has been used as a dye for millennia due to its affinity for binding proteins. researchgate.net Other complex naphthalene derivatives, such as sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, are classified as organic dyes. rasayanconnect.com

Analogues of Pigment Yellow 101, which are derived from 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde, have also been synthesized and shown to have pigment properties. researchgate.net The chromophoric properties of the naphthalene ring system, influenced by substituents like hydroxyl groups, are central to their color and function as dyes. This suggests that this compound could be investigated as a precursor or a standalone molecule in the development of new colorants.

Mechanistic Research in Biological Contexts

In biological systems, the hydroxynaphthalene moiety is a key pharmacophore that interacts with various molecular targets. Research, particularly on structurally similar compounds, has illuminated its role in modulating critical cellular pathways.

Investigation of Molecular Targets and Pathways Relevant to Biological Activity

The naphthalene core is a feature in molecules investigated for a variety of biological activities, including free radical scavenging. Phenolic compounds are well-known for their antioxidant capabilities, which are attributed to their ability to donate a hydrogen atom to scavenge damaging free radicals. nih.govcapes.gov.br The hydroxyl group on the naphthalene ring of this compound endows it with potential antioxidant and free radical scavenging properties, similar to other phenolic extracts. nih.gov This activity is crucial for mitigating oxidative stress, a pathological process involved in numerous disorders.

At the cellular level, related compounds have been shown to influence pathways leading to programmed cell death. For example, inhibitors targeting the Mcl-1 protein can induce cell death through a mechanism dependent on the pro-apoptotic proteins Bak and Bax, which are key players in the permeabilization of the mitochondrial outer membrane. nih.gov

Enzyme or Protein Binding Studies and Elucidation of Inhibition Mechanisms

The most significant research related to the 3-hydroxynaphthalen-1-yl core involves its role as a scaffold for inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein. Mcl-1 is a critical anti-apoptotic protein of the Bcl-2 family, and its overexpression is a hallmark of many cancers, contributing to therapeutic resistance. nih.govinformahealthcare.comresearchgate.net

High-throughput screening identified a class of compounds, 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides, as selective Mcl-1 inhibitors. nih.gov While not identical to this compound, these molecules share the crucial hydroxynaphthalen core. Structure-based design and NMR experiments confirmed that these compounds bind directly to the BH3-binding groove of the Mcl-1 protein. nih.gov This binding site is where Mcl-1 normally interacts with pro-apoptotic proteins to prevent cell death. By occupying this groove, the inhibitors act as BH3 mimetics, preventing Mcl-1 from neutralizing its pro-apoptotic partners. nih.gov This targeted inhibition demonstrates the potential of the hydroxynaphthalene scaffold in designing potent and selective protein-protein interaction inhibitors. nih.govnih.gov

Table 1: Inhibition and Binding Data for a Representative Mcl-1 Inhibitor (Compound 21) based on the Hydroxynaphthalen scaffold

| Parameter | Value/Action | Source |

|---|---|---|

| Binding Affinity (Ki) to Mcl-1 | 180 nM | nih.gov |

| Action | Disrupts the interaction of endogenous Mcl-1 and biotinylated Noxa-BH3 peptide | nih.gov |

| Selectivity | Selective for Mcl-1 over Bcl-2 | nih.gov |

Molecular Level Modulation of Cellular Processes

The inhibition of Mcl-1 by compounds featuring the hydroxynaphthalene core directly modulates cellular processes at the molecular level. The primary mechanism is the disruption of protein-protein interactions . nih.govnih.gov The Bcl-2 family regulates apoptosis through a complex network of interactions between pro- and anti-apoptotic members. nih.gov Mcl-1 inhibitors prevent it from binding to and sequestering pro-apoptotic proteins, thereby freeing them to initiate the apoptotic cascade. nih.gov

A direct downstream biochemical consequence of Mcl-1 inhibition is caspase activation . Treatment of human leukemic cell lines with an inhibitor based on the N-(4-hydroxynaphthalen-1-yl) scaffold resulted in cell death through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov This demonstrates that by targeting a specific protein-protein interaction, these molecules can trigger a cascade of molecular events that culminate in programmed cell death. nih.govresearchgate.net

Mechanisms Underlying Antiplatelet Activity of Related Structures

The antiplatelet activity of various naphthalene derivatives has been a subject of significant research, with studies revealing diverse mechanisms of action. While information specifically on this compound is limited, research on related naphthalene-containing compounds provides insight into their potential antiplatelet effects.

One area of investigation has focused on naphthalene derivatives isolated from natural sources. For instance, studies on isotorachrysone (B1247023) and its peracetate, isolated from the stem bark of Rhamnus nakaharai, have demonstrated potent inhibitory effects on platelet aggregation induced by arachidonic acid and collagen. nih.gov The antiplatelet action of these compounds is attributed, at least in part, to the inhibition of thromboxane (B8750289) formation. nih.gov

Another class of related compounds, naphthalimide derivatives, has also been shown to possess significant antiplatelet and antithrombotic activities. nih.govfrontiersin.org Certain naphthalimide derivatives selectively inhibit collagen-mediated platelet aggregation. nih.govfrontiersin.orgresearchgate.netfrontiersin.org The proposed mechanism involves the inhibition of the glycoprotein (B1211001) VI (GPVI) downstream signaling pathway, which includes key signaling molecules such as Fyn, Lyn, phospholipase C gamma 2, and protein kinase C. nih.govresearchgate.netfrontiersin.org Surface plasmon resonance assays have suggested a direct binding of these derivatives to GPVI, which in turn disrupts the interaction between collagen and GPVI. nih.govresearchgate.netfrontiersin.org This targeted inhibition of GPVI leads to a suppression of platelet activation and thrombus formation. nih.govfrontiersin.orgresearchgate.netfrontiersin.org

Furthermore, research into 1,8-naphthyridine (B1210474) derivatives has identified compounds with notable antiplatelet activity, comparable to that of indomethacin, particularly against aggregation induced by arachidonate (B1239269) and collagen. researchgate.netnih.gov Some of these derivatives have been observed to significantly increase cyclic AMP (c-AMP) levels, suggesting a mechanism that does not directly involve the adenylyl cyclase system. nih.gov The presence of specific functional groups, such as a morpholinyl or piperidinyl group at position 2 and a chloro or methoxy (B1213986) group at position 7 of the 1,8-naphthyridine nucleus, appears to enhance this activity. nih.gov

Investigations into 5-Hydroxy-1,4-naphthoquinone (Juglone) derivatives have revealed another mechanistic pathway. These compounds have been shown to inhibit platelet aggregation induced by U46619 (a thromboxane A2 mimetic) and collagen. acs.org This antiplatelet effect is associated with the inhibition of protein disulfide isomerase (PDI) activity on the platelet surface. acs.org

Table 1: Mechanisms of Antiplatelet Activity of Naphthalene Derivatives

| Compound Class | Inducing Agent(s) | Proposed Mechanism of Action | Key Findings |

| Isotorachrysone and its peracetate | Arachidonic Acid, Collagen, Epinephrine | Inhibition of thromboxane formation. | Potent inhibition of secondary aggregation. nih.gov |